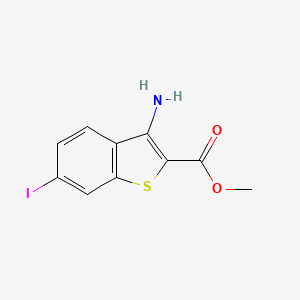

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-amino-6-iodobenzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8INO2S . It has a molecular weight of 333.15 .

Molecular Structure Analysis

“this compound” crystallizes in the monoclinic crystal system P2 1 /c space group . The molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Physical And Chemical Properties Analysis

“this compound” is a solid compound at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Positional Isomers

The condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids leads to the formation of isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids. These reactions are crucial for exploring the diversity of chemical structures and synthesizing novel compounds with potential applications in various scientific domains (Kucherenko et al., 2008).

Synthesis and Biological Activity

Substituted 3-dietliylaminopropan-1-ones hydrochlorides react with 2-amino-6-(H, alkyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles and ethyl 2-amino-6-(H, methyl)-4,5,6,7-tetrariydrobenzo[b]-thiophene-3-carboxylate to furnish β-aminoketones of 2-aminothiophene series. The compounds demonstrate potential biological activities, indicating the compound's relevance in medicinal chemistry (Gevorgyan et al., 2019).

Synthesis of Alanine Functionalized Oligo/Polythiophenes

The synthesis involves reacting a thiophene substituted in position 3 by either a carboxylic acid or an acetic acid moiety with an alanine methyl ester. This procedure is significant for the creation of specialized polymers and materials with potential applications in various technological fields (McTiernan & Chahma, 2010).

Crystal Structure and Computational Study

The compound crystallizes in the monoclinic crystal system and is involved in various inter- and intra-interactions, making it important for understanding molecular interactions and the development of new materials or pharmaceuticals (Tao et al., 2020).

Propiedades

IUPAC Name |

methyl 3-amino-6-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXSBTXCIMPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)

![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)